molecular formula C14H21NO B13891035 (1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol

(1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol

Cat. No.: B13891035
M. Wt: 219.32 g/mol
InChI Key: RFTGBAOGTLSXQW-UHFFFAOYSA-N
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Description

(1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol ( 1808957-24-5) is a pyrrolidine-based chemical building block with the molecular formula C14H21NO and a molecular weight of 219.32 . This compound features a benzyl group and two methyl groups on the pyrrolidine ring, which can influence its steric and electronic properties, making it a valuable intermediate in organic and medicinal chemistry research. Its structure as a substituted pyrrolidine suggests potential applications as a precursor for the synthesis of more complex molecules, including potential modulators for various biological targets . Pyrrolidine derivatives are commonly explored in pharmaceutical research for their diverse biological activities. As such, this compound is a key scaffold for researchers developing novel therapeutic agents in areas like oncology, inflammatory diseases, and metabolic disorders . The product is provided for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(1-benzyl-5,5-dimethylpyrrolidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2)8-13(11-16)10-15(14)9-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTGBAOGTLSXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1CC2=CC=CC=C2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Benzyl-5,5-dimethylpyrrolidin-2-one

  • Starting from suitable precursors, 1-benzyl-5,5-dimethylpyrrolidin-2-one is synthesized.
  • The crude product is purified by column chromatography using a gradient of ethyl acetate in hexanes.
  • Yield reported: 63.6% (40.0 g) as a colorless viscous liquid.

Reduction to (1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol

  • Lithium aluminium hydride (2 M in hexane) is used as the reducing agent.
  • The reaction uses 4 equivalents of lithium aluminium hydride relative to the lactam.
  • After completion, the reaction mixture is quenched with ice cubes.
  • Extraction is performed with ethyl acetate (500 mL).
  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • Purification is by column chromatography on silica gel (100-200 mesh), eluting with 40% ethyl acetate in hexanes.
  • This step yields the target compound (1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Yield (%) Notes
1. Formation of 1-benzyl-5,5-dimethylpyrrolidin-2-one Starting materials, purification by silica gel chromatography Ethyl acetate/hexanes gradient 63.6 Colorless viscous liquid obtained
2. Reduction to (1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol Lithium aluminium hydride (4 eq), quench with ice Ethyl acetate extraction Not explicitly stated Purified by silica gel chromatography

Mechanistic Considerations

  • The lactam carbonyl in 1-benzyl-5,5-dimethylpyrrolidin-2-one is selectively reduced by lithium aluminium hydride to the corresponding alcohol at the 3-position, converting the pyrrolidin-2-one ring into a pyrrolidine ring bearing a hydroxymethyl substituent.
  • The benzyl group at nitrogen remains intact under these conditions.
  • The 5,5-dimethyl substitution stabilizes the ring and influences the stereochemistry of the reduction.

Additional Notes on Related Synthetic Steps

  • The benzylation step to introduce the N-benzyl group can be achieved using benzyl halides such as benzyl bromide, chloride, or iodide.
  • Solvents commonly used in related benzylation and reduction steps include tetrahydrofuran, methanol, dichloromethane, and ethyl acetate.
  • The use of sodium borohydride is reported for selective reductions in related pyridinium systems, but for the lactam to alcohol conversion in this compound, lithium aluminium hydride is preferred due to its stronger reducing power.

Comparative Data from Related Compounds and Methods

While direct preparation of (1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol is limited in literature, analogous methods for related pyrrolidine derivatives include:

Compound Type Reducing Agent Solvent Yield (%) Reference Notes
N-Benzyl-4-hydroxymethyl-1,2,3,6-tetrahydropyridine Sodium borohydride Methanol Not specified Selective reduction of pyridinium salt
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol derivatives Triethylamine, tosyl chloride for activation Dichloromethane Up to 99% Used for tosylation prior to substitution

Chemical Reactions Analysis

(1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts like Pd/C. Major products formed from these reactions include (1-Benzyl-5,5-dimethylpyrrolidin-3-one) and (1-Benzyl-5,5-dimethylpyrrolidin-3-amine) .

Scientific Research Applications

(1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The hydroxymethyl group in the target compound contrasts with the ketone in its hydrochloride analog . The boryl group in compound 98 enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the cyano group in compound 109 facilitates nucleophilic substitutions .

Solubility and Reactivity: The hydrochloride salt (CAS 1909308-53-7) exhibits higher aqueous solubility due to ionic character, whereas the bicyclic boryl compound (98) is lipid-soluble, suited for organometallic reactions . The target compound’s hydroxymethyl group may enhance solubility in alcohols compared to its ketone analog.

Synthetic Utility :

  • The hydrochloride derivative serves as a pharmaceutical building block, while compound 98’s bicyclic structure is tailored for stereoselective synthesis .
  • The target compound could act as a chiral alcohol intermediate or pro-drug linker, leveraging its -CH₂OH group for covalent conjugation.

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